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Compound of Interest

Compound Name: 2-Fluoro-4-iodobenzonitrile

Cat. No.: B160798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the key chemical intermediate, 2-Fluoro-4-iodobenzonitrile. This document is intended to

serve as a valuable resource for researchers and professionals involved in drug discovery and

development, offering detailed analytical information to support synthesis, characterization, and

quality control efforts.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Fluoro-4-iodobenzonitrile,

providing a quantitative reference for its structural identification and purity assessment.

Table 1: ¹H NMR Spectroscopic Data
While a detailed public spectrum with peak assignments is not readily available, a certificate of

analysis for commercially available 2-Fluoro-4-iodobenzonitrile confirms that its ¹H-NMR

spectrum is consistent with the expected chemical structure.[1] The anticipated proton NMR

spectrum would exhibit signals in the aromatic region, with chemical shifts and coupling

patterns influenced by the fluorine, iodine, and nitrile substituents.
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Parameter Value

Field Strength Data not available

Solvent Data not available

Chemical Shifts (δ)
Aromatic protons expected in the range of 7.0-

8.0 ppm.

Multiplicity
Expected to be complex due to F-H and H-H

coupling.

Coupling Constants (J) Data not available

Integration
Expected to correspond to the 3 aromatic

protons.

Table 2: ¹³C NMR Spectroscopic Data
Detailed ¹³C NMR data for 2-Fluoro-4-iodobenzonitrile is not publicly available at this time.

The spectrum is expected to show seven distinct signals corresponding to the seven carbon

atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the

fluorine and nitrile groups, and the presence of the iodine atom.

Parameter Value

Field Strength Data not available

Solvent Data not available

Chemical Shifts (δ)
Aromatic carbons expected in the range of 90-

170 ppm.

Table 3: Infrared (IR) Spectroscopic Data
The infrared spectrum of 2-Fluoro-4-iodobenzonitrile would display characteristic absorption

bands corresponding to its functional groups.
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Functional Group Anticipated Absorption Range (cm⁻¹)

C≡N (Nitrile stretch) 2240 - 2220

C-F (Fluorine stretch) 1250 - 1020

C-I (Iodine stretch) 600 - 500

Aromatic C=C stretch 1600 - 1450

Aromatic C-H stretch 3100 - 3000

Table 4: Mass Spectrometry (MS) Data
The mass spectrum of 2-Fluoro-4-iodobenzonitrile would provide information about its

molecular weight and fragmentation pattern.

Parameter Value

Molecular Formula C₇H₃FIN

Molecular Weight 247.01 g/mol

Exact Mass 246.92942 Da

Key Fragmentation Peaks (m/z)
Data not publicly available, but would likely

involve loss of I, CN, and F.

Experimental Protocols
The following sections outline generalized experimental protocols for acquiring the

spectroscopic data presented above. These are intended as a guide and may require

optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for obtaining ¹H and ¹³C NMR spectra of aromatic compounds is as

follows:
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Sample Preparation: Dissolve approximately 5-20 mg of 2-Fluoro-4-iodobenzonitrile in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrument Setup: The spectra are typically recorded on a 300 MHz or higher field NMR

spectrometer.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-

decoupled pulse sequence is typically employed to simplify the spectrum.

Data Processing: The raw data is Fourier transformed, phase-corrected, and referenced to

the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples like 2-Fluoro-4-iodobenzonitrile, the following FT-IR methods are common:

KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr)

and press the mixture into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder or clean ATR crystal should be recorded

and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis by GC-MS would provide information on the purity of the compound and its mass

spectrum.

Sample Preparation: Prepare a dilute solution of 2-Fluoro-4-iodobenzonitrile in a volatile

organic solvent (e.g., dichloromethane, ethyl acetate).

GC Separation: Inject a small volume of the solution into the GC. The instrument is equipped

with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven

temperature is programmed to ramp up to ensure separation of any impurities.
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Mass Spectrometry: As the compound elutes from the GC column, it enters the mass

spectrometer, where it is ionized (typically by electron impact) and the resulting fragments

are separated by their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of a chemical compound like 2-Fluoro-4-iodobenzonitrile.
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Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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